TAMRA-Azide-PEG-Biotin chemical structure
TAMRA-Azide-PEG-Biotin chemical structure
An In-Depth Technical Guide to TAMRA-Azide-PEG-Biotin: Structure, Mechanism, and Application
Introduction
In the landscape of modern molecular biology and drug development, precision and versatility are paramount. Researchers require tools that can specifically label, visualize, and isolate biomolecules of interest from complex biological systems. The TAMRA-Azide-PEG-Biotin probe has emerged as a cornerstone reagent in this context, offering a trifunctional capacity for fluorescent detection, covalent ligation, and affinity purification. This guide, written from the perspective of a senior application scientist, delves into the molecular architecture of this probe, explains the causality behind its design, and provides field-proven protocols for its application. We will deconstruct the role of each component—the TAMRA fluorophore, the azide reactive handle, the polyethylene glycol (PEG) spacer, and the biotin affinity tag—to provide a comprehensive understanding of its utility in advanced research applications.
The Molecular Architecture: A Symphony of Function
The power of the TAMRA-Azide-PEG-Biotin probe lies in its modular design, where each component serves a distinct and synergistic purpose. This structure allows for a multi-step experimental workflow involving covalent labeling of a target, its subsequent visualization, and its ultimate isolation.
Caption: Schematic of the TAMRA-Azide-PEG-Biotin molecular components and their functions.
The Reporter Group: TAMRA (Carboxytetramethylrhodamine)
Tetramethylrhodamine (TAMRA) is a well-established fluorescent dye from the rhodamine family, prized for its bright signal and high photostability.[1] Its role in the probe is to provide a robust and easily detectable signal for visualization and quantification.
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Mechanism of Action: TAMRA absorbs light in the green-yellow region of the spectrum and emits it in the orange-red region. This property makes it compatible with a wide range of common fluorescence microscopy and detection instruments.[1] It is often used as a Förster Resonance Energy Transfer (FRET) acceptor for fluorophores like fluorescein.[2]
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Causality in Design: The choice of TAMRA is deliberate. Its resistance to fading is crucial for experiments requiring long exposure times, such as fluorescence imaging.[1] Furthermore, its spectral properties are well-separated from common cellular autofluorescence, ensuring a high signal-to-noise ratio.
| Property | Value | Source |
| Excitation Maximum | ~546-556 nm | [1][2][3] |
| Emission Maximum | ~565-580 nm | [2][3][4] |
| Molar Extinction Coeff. | ~92,000-95,000 M⁻¹cm⁻¹ | [3][5] |
| Common Applications | Fluorescence Microscopy, qPCR, FRET | [1][4] |
The Reactive Handle: Azide (N₃)
The azide group is the lynchpin for covalent attachment. It is a key participant in one of the most reliable and bioorthogonal reactions in chemical biology: the azide-alkyne cycloaddition, commonly known as "click chemistry".[6][7][8]
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Mechanism of Action: The azide group is exceptionally stable and generally unreactive towards native biological functional groups, making the reaction highly specific.[6][7] It reacts efficiently with a terminal alkyne group under specific catalytic conditions to form a stable triazole linkage.[6][9]
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Causality in Design: Incorporating an azide handle allows researchers to "click" the entire probe onto any biomolecule (e.g., protein, glycan, or nucleic acid) that has been metabolically or chemically engineered to bear an alkyne group. This provides unparalleled specificity in labeling. The reaction's high efficiency and mild conditions (it can be run in water at room temperature) preserve the integrity of the target biomolecule.[6][9]
The Spacer: Polyethylene Glycol (PEG)
The Polyethylene Glycol (PEG) chain serves as a flexible linker connecting the functional ends of the probe.[10] While seemingly a simple component, its inclusion is critical for the probe's overall performance.
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Mechanism of Action: PEG is a hydrophilic polymer composed of repeating ethylene oxide units.[10] This hydrophilicity significantly increases the water solubility of the entire probe, which is crucial for working in aqueous biological buffers.[3]
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Causality in Design: The PEG linker serves three primary purposes. First, it improves solubility and prevents aggregation of the often-hydrophobic dye and biotin moieties.[11][12][13] Second, its flexibility acts as a spacer to minimize steric hindrance, allowing both the azide group and the biotin tag to access their respective binding partners (the alkyne and avidin) more effectively. Third, PEG is known to be biocompatible and can reduce the immunogenicity of conjugated molecules.[10]
The Affinity Tag: Biotin (Vitamin B7)
Biotin is a small vitamin molecule that functions as a highly specific and robust affinity tag. Its utility stems from its extraordinarily strong and stable non-covalent interaction with the proteins avidin and streptavidin.[14][15]
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Mechanism of Action: Biotin binds to the tetrameric protein avidin (or its bacterial analog, streptavidin) with an exceptionally low dissociation constant (Kd).[14] This bond is one of the strongest known non-covalent interactions in nature, forming rapidly and remaining stable against extremes of pH, temperature, and denaturing agents.[14][16]
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Causality in Design: The inclusion of biotin transforms the probe into a tool for isolation and enrichment.[17] Once a target biomolecule is labeled via the azide group, the biotin tag allows it to be captured from a complex mixture (like a cell lysate) using streptavidin-coated beads or surfaces.
| Binding Pair | Dissociation Constant (Kd) | Key Characteristic | Source |
| Biotin-Streptavidin | ~10⁻¹⁵ M | Extremely strong, near-covalent | [14][15] |
| Desthiobiotin-Streptavidin | ~10⁻¹¹ M | Strong but reversible with free biotin | [18] |
Core Application: The Click Chemistry Workflow
The primary application of TAMRA-Azide-PEG-Biotin is the labeling of alkyne-modified biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[19][20] This reaction is highly efficient and specific, making it the gold standard for bioconjugation.[9]
Caption: Workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: CuAAC Labeling of Proteins in a Cell Lysate
This protocol provides a self-validating system for labeling an alkyne-modified proteome. The causality for each reagent is explained to ensure trustworthiness and reproducibility.
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Preparation of Lysate:
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Treat cells with an alkyne-bearing metabolic label (e.g., an amino acid analog like L-azidohomoalanine is for azide probes, so for an azide probe, you'd use an alkyne analog like L-propargylglycine). Lyse the cells in a buffer containing detergents (e.g., 1% Triton X-100, 0.1% SDS) and protease inhibitors.[19]
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Causality: Detergents are necessary to solubilize proteins, especially membrane proteins. Protease inhibitors are critical to prevent degradation of the target proteins after cell lysis.
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-
Quantify Protein:
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Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay). Dilute the protein to a working concentration, typically 1 mg/mL.[19]
-
Causality: Accurate protein quantification is essential for stoichiometric consistency between experiments and ensures that the click chemistry reagents are not limiting.
-
-
Prepare Click Reagent Premix:
-
Expertise Note: Always add reagents in the specified order to prevent premature precipitation of copper. Vortex gently between each addition.
-
In a microfuge tube, combine the following in order:
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Causality: TCEP is a reducing agent that reduces Cu(II) from the sulfate salt to the catalytically active Cu(I) state.[19] TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency, particularly in complex biological mixtures.
-
-
Initiate the Click Reaction:
-
Add 6 µL of the click reagent premix to 100 µg of the prepared protein lysate.
-
Incubate at room temperature for 1 hour with gentle vortexing or end-over-end rotation.[19]
-
Causality: The incubation allows sufficient time for the catalyzed reaction to proceed to completion. Gentle agitation ensures the reactants remain in solution and interact effectively.
-
-
Stop Reaction and Precipitate Protein:
-
Stop the reaction by adding EDTA to a final concentration of 5 mM.[19]
-
Precipitate the labeled protein by adding methanol and chloroform, followed by centrifugation.[19]
-
Causality: EDTA is a chelating agent that sequesters the copper catalyst, effectively halting the reaction. Protein precipitation is a necessary step to remove excess, unreacted probe and other small-molecule reagents from the sample before downstream analysis.
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Integrated Workflow: From Labeling to Identification
The true power of this trifunctional probe is realized in an integrated workflow that combines labeling, visualization, and affinity purification for proteomic analysis.[17][21]
Sources
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. glenresearch.com [glenresearch.com]
- 3. TAMRA-Azide-PEG-Biotin, 1797415-74-7 | BroadPharm [broadpharm.com]
- 4. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. chempep.com [chempep.com]
- 11. purepeg.com [purepeg.com]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. The avidin-biotin system | Ed Bayer's Group [weizmann.ac.il]
- 16. Bioseutica® | AVIDIN: Avid Binder of Biotin [bioseutica.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. apexbt.com [apexbt.com]
- 21. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
